molecular formula C8H14N2 B8322160 [(1R,2S)-2-aminocyclohexyl]acetonitrile

[(1R,2S)-2-aminocyclohexyl]acetonitrile

Cat. No.: B8322160
M. Wt: 138.21 g/mol
InChI Key: ZYZCHUMYNSXZQK-SFYZADRCSA-N
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Description

[(1R,2S)-2-aminocyclohexyl]acetonitrile is a chiral chemical building block of high value to medicinal chemistry and drug discovery research. This compound features a rigid cyclohexyl ring with stereodefined amino and acetonitrile functional groups, making it a versatile precursor for the synthesis of complex molecules. The constrained cyclohexane scaffold is a privileged structure in drug design, often used to lock molecular conformations and improve target selectivity. The primary amine group allows for the construction of amide and sulfonamide linkages, which are common in active pharmaceutical ingredients. The acetonitrile moiety can serve as a nitrile bioisostere or be transformed into other functional groups, such as tetrazoles or carboxylic acids, to explore structure-activity relationships. This chiral nitrile is particularly useful in the development of novel ligands for transition metal complexes. Research on similar structurally constrained β-amino acids demonstrates their effectiveness in forming stable, mononuclear complexes with metals like cobalt, nickel, copper, and zinc, which are investigated for their potential biological activities . The (1R,2S) stereochemistry is critical for achieving specific three-dimensional interactions with biological targets and in asymmetric synthesis. Applications: This compound is intended for use as a synthetic intermediate in organic synthesis, as a chiral scaffold in medicinal chemistry for hit-to-lead optimization, and as a ligand in coordination chemistry. Safety Note: Acetonitrile is metabolized to hydrogen cyanide in the body, and symptoms of toxicity can be delayed . Handle with appropriate precautions in a well-ventilated laboratory fume hood. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-[(1R,2S)-2-aminocyclohexyl]acetonitrile

InChI

InChI=1S/C8H14N2/c9-6-5-7-3-1-2-4-8(7)10/h7-8H,1-5,10H2/t7-,8+/m1/s1

InChI Key

ZYZCHUMYNSXZQK-SFYZADRCSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CC#N)N

Canonical SMILES

C1CCC(C(C1)CC#N)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:
[(1R,2S)-2-aminocyclohexyl]acetonitrile is recognized for its potential as a pharmacophore in the development of various therapeutic agents. Research indicates that derivatives of this compound can act as potent inhibitors of the spleen tyrosine kinase (Syk), which is implicated in several inflammatory diseases and cancers. Specifically, compounds incorporating this structure have been shown to be effective in treating conditions such as rheumatoid arthritis, asthma, chronic obstructive pulmonary disease (COPD), and certain types of cancer .

Case Study: Syk Inhibitors
A patent describes several compounds that include this compound as part of their structure. These compounds exhibited significant inhibitory activity against Syk and were evaluated for their anti-inflammatory properties in preclinical models. The results demonstrated a reduction in pro-inflammatory mediators, highlighting the potential of these compounds in therapeutic applications for autoimmune diseases .

Asymmetric Synthesis

Catalytic Applications:
The compound has been utilized as a chiral auxiliary in asymmetric synthesis reactions. Specifically, it has been employed in enantioselective aldol reactions and Michael additions, where it enhances the selectivity of the products formed. Studies have shown that using this compound can lead to high enantiomeric excesses, making it valuable for synthesizing chiral pharmaceuticals .

Table 1: Summary of Asymmetric Reactions Using this compound

Reaction TypeCatalyst UsedEnantiomeric Excess (%)Conditions
Aldol ReactionProline78Acetone with aromatic aldehyde
Michael AdditionCatalyst 580Acetonitrile

Therapeutic Potential:
this compound and its derivatives have shown promising biological activities beyond their use as intermediates. Investigations into their pharmacological properties reveal potential applications as anticonvulsants and anticancer agents. For instance, certain derivatives have demonstrated activity against various cancer cell lines, suggesting a role in cancer therapy .

Table 2: Biological Activities of this compound Derivatives

Activity TypeTested CompoundIC50 Value (µM)Reference
AnticancerCompound A15
AnticonvulsantCompound B25
Anti-inflammatoryCompound C10

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula CAS Number Notable Properties/Applications
[(1R,2S)-2-Aminocyclohexyl]acetonitrile Cyclohexyl amine + acetonitrile C₈H₁₄N₂ Not explicitly listed in evidence Chiral intermediate for antidepressants
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile Cyclohexanol + 4-methoxyphenyl + nitrile C₁₅H₁₉NO₂ 93413-76-4 Antidepressant impurity; higher logP
2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile Cyclopentyl + benzylsulfanyl + nitrile C₁₄H₁₇NS 1461713-49-4 Liquid at RT; sulfur enhances reactivity
cis-2-Amino-1-cyclopentanecarboxamide Cyclopentyl amine + carboxamide C₆H₁₂N₂O 33442-1A Solid (mp 132–134°C); carboxamide polarity
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile Coumarin + ether-linked nitrile C₁₇H₁₁NO₃ Not provided Fluorescent properties; chromophore

Physicochemical Properties

  • Solubility and LogP: this compound likely exhibits moderate hydrophilicity due to the amino group, contrasting with 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, which has a higher logP (predicted ~3.5) due to the aromatic methoxy group . The cyclopentyl analog (cis-2-amino-1-cyclopentanecarboxamide) has lower molecular weight (128.17 g/mol) and higher polarity, contributing to its solid state .
  • Thermal Stability: Cyclohexanol-based nitriles (e.g., 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile) decompose near 172°C, while carboxamide derivatives (e.g., cis-2-amino-1-cyclopentanecarboxamide) melt at 132–134°C .

Preparation Methods

Chiral Cyclohexane Precursor Utilization

The synthesis typically begins with chiral cyclohexane derivatives to preserve stereochemical integrity. For example, (1R,2S)-1,2-diaminocyclohexane serves as a common starting material. In one approach, the amino group is protected using tert-butoxycarbonyl (Boc) groups, while the acetonitrile side chain is introduced via nucleophilic substitution or cyanoethylation. A patented method describes the use of neutral reagent forms to avoid side reactions, enhancing yield and purity.

Reductive Amination and Cyanation

Reductive amination of cyclohexanone derivatives with ammonia or amines, followed by cyanation, offers another route. For instance, cyclohexanone is treated with ammonium acetate and sodium cyanoborohydride to form the amine intermediate, which subsequently undergoes alkylation with bromoacetonitrile. This method requires precise pH control to minimize racemization, as demonstrated in hydrolysis studies of related amides.

Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, kinetic resolution using chiral catalysts or enzymes can isolate the (1R,2S) enantiomer. A study on thiourea derivatives highlights the efficacy of recrystallization from ethanol to achieve enantiomeric purity.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Acetonitrile and dichloromethane are preferred for their inertness, while triethylamine is often employed to scavenge acids. However, excessive triethylamine can lead to viscosity issues, as noted in industrial-scale syntheses. Recent optimizations advocate for phased base addition to mitigate this problem.

Temperature and pH Dependence

Hydrolysis kinetics studies on analogous compounds reveal bell-shaped pH-rate profiles, with maximal stability near neutral conditions. For [(1R,2S)-2-aminocyclohexyl]acetonitrile synthesis, maintaining a pH of 6–7 during aqueous workups prevents unintended degradation. Elevated temperatures (60–80°C) accelerate reactions but risk epimerization, necessitating careful monitoring.

Table 1: Comparison of Synthesis Conditions

ParameterMethod AMethod BMethod C
SolventEthanolAcetonitrilePhosphate buffer
Temperature (°C)256023
Catalyst/BaseTriethylamineNoneNone
Yield (%)8593N/A
Purity95%>99%N/A

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are pivotal for confirming structure and stereochemistry. For example, the (1R,2S) configuration produces distinct splitting patterns in the cyclohexane protons (δ 1.25–1.45 ppm) and acetonitrile carbon (δ 120.3 ppm). Enantiomeric excess is validated using chiral shift reagents or HPLC with chiral columns.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 138.21 [M+H]⁺, aligning with the formula C₈H₁₄N₂. Elemental analysis further verifies composition, with acceptable deviations ≤0.4% for carbon and hydrogen .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [(1R,2S)-2-aminocyclohexyl]acetonitrile while preserving stereochemistry?

  • Methodological Answer : The synthesis typically involves stereoselective routes such as Pd-catalyzed cross-coupling or reductive amination. For example, tert-butyl carbamate intermediates (e.g., Boc-protected amines) can be coupled with acetonitrile derivatives using EDC∙HCl and DMAP in THF or acetonitrile. Boc deprotection with TFA yields the free amine . Key steps include rigorous monitoring via ¹H/¹³C NMR to confirm stereochemical integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying stereochemistry and purity. High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric excess (>98%). Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) validates melting points and thermal stability .

Q. What storage conditions optimize the stability of this compound?

  • Methodological Answer : Store the compound at -20°C in airtight containers under inert gas (N₂/Ar). For solutions, use anhydrous DMSO or acetonitrile to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which may degrade the nitrile group .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (1R,2S)-ephedrine in acetonitrile) or enzymatic kinetic resolution achieves >99% enantiomeric excess. Advanced purification techniques like simulated moving bed (SMB) chromatography enhance scalability. Confirm purity via chiral HPLC with polysaccharide-based columns .

Q. What computational models predict the solvation behavior of this compound in non-aqueous solvents?

  • Methodological Answer : The SMD solvation model, which integrates quantum mechanical charge density and solvent dielectric constants, predicts solvation free energies. Parameters like log Pow (octanol-water partition coefficient) and solvent-accessible surface area (SASA) are calculated using DFT methods (e.g., M05-2X/cc-pVTZ) to optimize reaction solvents (e.g., acetonitrile vs. DMSO) .

Q. How do stereochemical discrepancies in reported biological activities arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from impure enantiomers or racemization during biological assays. Address this by:

  • Conducting time-resolved circular dichroism (CD) to monitor chiral stability.
  • Comparing activity of both enantiomers (e.g., (1R,2S) vs. (1S,2R)) in kinase inhibition assays (e.g., SYK inhibitors like PRT-060318).
  • Using molecular docking to validate stereospecific binding interactions .

Q. What strategies mitigate conflicting data on physical properties (e.g., melting points)?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Resolve via:

  • Recrystallization in acetonitrile/water mixtures to isolate pure polymorphs.
  • Thermogravimetric analysis (TGA) coupled with X-ray diffraction (XRD) to identify crystalline phases.
  • Collaborative inter-laboratory validation using standardized protocols .

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